molecular formula C14H11N3OS B1594939 3-anilino-2-mercaptoquinazolin-4(3H)-one CAS No. 5958-14-5

3-anilino-2-mercaptoquinazolin-4(3H)-one

Cat. No. B1594939
CAS RN: 5958-14-5
M. Wt: 269.32 g/mol
InChI Key: KJWKTRKFHNLVFD-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of methods used for the synthesis of the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).


Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound or new reactions it could undergo.


Please consult with a chemistry professional or academic database for more specific information on “3-anilino-2-mercaptoquinazolin-4(3H)-one”.


properties

IUPAC Name

3-anilino-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKTRKFHNLVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359621
Record name 3-anilino-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-anilino-2-mercaptoquinazolin-4(3H)-one

CAS RN

5958-14-5
Record name 3-anilino-2-mercaptoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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